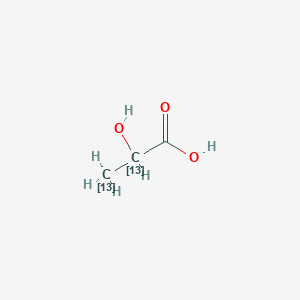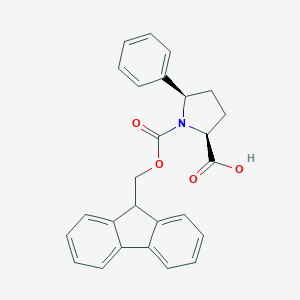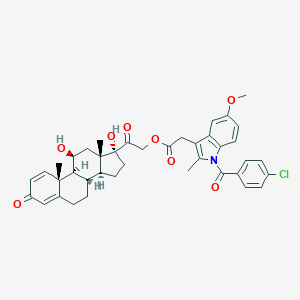
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium L-lactate-13C3 solution, also known as L-lactic acid-13C3 sodium salt solution, is an isotopic analogue of sodium L-lactate. This compound is characterized by the presence of three carbon-13 isotopes, making it a valuable tool in various scientific research applications. The molecular formula of Sodium L-lactate-13C3 is 13CH313CH(OH)13CO2Na, and it has a molecular weight of 115.04 g/mol .
Mechanism of Action
Target of Action
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It primarily targets the metabolic pathways of lactate in the body, specifically the NAD redox metabolism . This compound plays a crucial role in the study of lactate levels, which can aid in the development of new cancer immunotherapies and therapeutic immunosuppression .
Mode of Action
Sodium L-lactate-13C3 interacts with its targets by participating in the metabolic processes. It is used as an internal standard for the quantitative determination of blood lactate and pyruvate . The compound’s interaction with its targets leads to changes in the concentration of these metabolites, which can be measured using techniques such as LC-MS/MS .
Biochemical Pathways
The compound affects the lactate and pyruvate metabolic pathways. It is used to study the metabolism of NAD redox or lactate levels . The downstream effects of these pathways can influence the development of novel immunotherapies in cancer and therapeutic immunosuppression .
Pharmacokinetics
Sodium L-lactate is known to be produced by cells during anaerobic glycolysis or proliferation .
Result of Action
The molecular and cellular effects of Sodium L-lactate-13C3’s action are primarily observed in the changes in lactate and pyruvate levels in the blood. These changes can be quantitatively determined using filter-paper dried blood spots followed by LC-MS/MS . Additionally, it can also be used to study the metabolism of NAD redox or lactate levels .
Biochemical Analysis
Biochemical Properties
Sodium L-lactate-13C3 solution plays a significant role in biochemical reactions. It can be used to study the metabolism of NAD redox metabolism or lactate levels . This product interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.
Cellular Effects
Sodium L-lactate-13C3 solution has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sodium L-lactate-13C3 solution involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Sodium L-lactate-13C3 solution may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Sodium L-lactate-13C3 solution vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Sodium L-lactate-13C3 solution is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Sodium L-lactate-13C3 solution is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of Sodium L-lactate-13C3 solution and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium L-lactate-13C3 solution is synthesized by incorporating carbon-13 isotopes into the lactic acid molecule. The process typically involves the fermentation of glucose-13C6 using lactic acid bacteria, followed by the neutralization of the resulting L-lactic acid-13C3 with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of Sodium L-lactate-13C3 solution follows a similar approach but on a larger scale. The fermentation process is optimized to maximize the yield of L-lactic acid-13C3, and the subsequent neutralization step is carefully controlled to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Sodium L-lactate-13C3 solution undergoes various chemical reactions, including:
Oxidation: Sodium L-lactate-13C3 can be oxidized to pyruvate-13C3 using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced back to L-lactic acid-13C3 using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in Sodium L-lactate-13C3 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic conditions.
Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.
Major Products Formed
Oxidation: Pyruvate-13C3
Reduction: L-lactic acid-13C3
Substitution: Various substituted lactate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium L-lactate-13C3 solution has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Sodium L-lactate-13C3 solution is unique due to its isotopic labeling with carbon-13. Similar compounds include:
Sodium L-lactate-3-13C solution: Labeled with a single carbon-13 isotope at the third carbon position.
Sodium L-lactate-2-13C solution: Labeled with a single carbon-13 isotope at the second carbon position.
Sodium L-lactate-3,3,3-d3 solution: Labeled with deuterium (hydrogen-2) isotopes at the third carbon position.
These similar compounds are used for different types of metabolic studies and provide insights into various aspects of cellular metabolism. Sodium L-lactate-13C3 solution is particularly valuable for comprehensive metabolic tracing due to its multiple carbon-13 labels .
Properties
CAS No. |
201595-71-3 |
|---|---|
Molecular Formula |
C3H6NaO3 |
Molecular Weight |
116.046 g/mol |
IUPAC Name |
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1; |
InChI Key |
ZZUUMCMLIPRDPI-USULVYIHSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)O.[Na] |
Canonical SMILES |
CC(C(=O)O)O.[Na] |
Synonyms |
(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt; (+)-Lactic Acid-13C3 Sodium Salt; (S)-(+)-Lactic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt; (S)-Lactic Acid-13C3 Sodium Salt; Espi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B50855.png)


![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)

